Product packaging for L-803,087 Trifluoroacetate(Cat. No.:CAS No. 1786412-46-1; 217480-26-7)

L-803,087 Trifluoroacetate

Cat. No.: B2519179
CAS No.: 1786412-46-1; 217480-26-7
M. Wt: 599.559
InChI Key: IIRYZHRNVKQVGQ-BDQAORGHSA-N
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Description

Overview of the Somatostatin (B550006) System and its G Protein-Coupled Receptor Subtypes (sst1-5)

Somatostatin is a peptide hormone that exerts its influence over various bodily functions, including hormone secretion, cell proliferation, and neurotransmission. ontosight.ai It accomplishes this by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated as sst1, sst2, sst3, sst4, and sst5. ontosight.aiontosight.ai These receptor subtypes are distributed throughout the body in tissues such as the brain, pituitary gland, pancreas, and gastrointestinal tract. ontosight.ai

The five somatostatin receptor subtypes can be broadly categorized into two groups based on their structural and functional similarities. The first group includes sst2, sst3, and sst5, while the second group comprises sst1 and sst4. acs.org Each subtype has a unique pharmacological profile and is involved in distinct physiological actions. ontosight.ai For instance, sst2 is pivotal in inhibiting hormone secretion, particularly in the pituitary and pancreas, while sst4 is found in the brain, pancreas, and gastrointestinal tract, where it also modulates hormone secretion and cell growth. ontosight.ai The cloning and characterization of these five receptor subtypes have been instrumental in paving the way for the development of subtype-selective compounds. ontosight.ai

Significance of Selective Agonists in Elucidating Receptor Function

The development of agonists that selectively target a single receptor subtype is of paramount importance in pharmacological research. nih.gov Such compounds act as molecular probes, allowing scientists to dissect the specific functions of individual receptor subtypes without activating others. This selectivity is crucial for minimizing off-target effects and gaining a clear understanding of the physiological role of a particular receptor. nih.gov

The use of subtype-selective agonists has been particularly valuable in studying the somatostatin system, where the five receptor subtypes often have overlapping tissue distribution but distinct functional roles. nih.gov By activating one sst receptor at a time, researchers can delineate its specific contributions to cellular and physiological processes. nih.gov This approach has been instrumental in identifying the sst4 receptor as a potential therapeutic target for various conditions, including inflammatory and neuropathic pain. researchgate.netbiorxiv.org The development of potent and selective sst4 agonists, such as L-803,087 Trifluoroacetate (B77799), represents a significant milestone in this field of research. nih.gov

Discovery and Initial Characterization of L-803,087 Trifluoroacetate as an sst4 Receptor Agonist

This compound emerged from research efforts focused on identifying subtype-selective agonists for the somatostatin receptors through combinatorial chemistry. tocris.com This potent and highly selective non-peptide agonist for the sst4 receptor was a significant breakthrough. tocris.com

Initial characterization of this compound revealed its remarkable affinity and selectivity for the human sst4 receptor. tocris.com Binding affinity is measured by the inhibition constant (Ki), which indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Receptor SubtypeKi (nM) tocris.combiocrick.com
sst1199
sst24720
sst31280
sst40.7
sst53880

As the data indicates, this compound binds to the sst4 receptor with a Ki of 0.7 nM, demonstrating a significantly higher affinity for this subtype compared to the others. tocris.combiocrick.com In fact, its selectivity for sst4 is over 280-fold greater than for any other somatostatin receptor subtype. medchemexpress.commedchemexpress.combioscience.co.uk

Further in vitro studies demonstrated that this compound facilitates AMPA-mediated hippocampal synaptic responses. tocris.combiocrick.com In vivo studies in mice showed that it increases kainate-induced seizures. tocris.combiocrick.com These initial findings highlighted the compound's potential as a valuable tool for investigating the physiological roles of the sst4 receptor, particularly in the central nervous system. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30F5N5O5 B2519179 L-803,087 Trifluoroacetate CAS No. 1786412-46-1; 217480-26-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRYZHRNVKQVGQ-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F5N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of L 803,087 Trifluoroacetate

Receptor Binding Affinity and Selectivity Profile for Somatostatin (B550006) Receptor Subtype 4 (sst4)

L-803,087 trifluoroacetate (B77799) demonstrates a high binding affinity for the human sst4 receptor, with a reported Ki (inhibition constant) value of 0.7 nM. rndsystems.comtocris.combiocrick.com This indicates a strong interaction between the compound and the receptor. The compound's selectivity for sst4 is a key characteristic, as it binds with significantly lower affinity to other somatostatin receptor subtypes. rndsystems.comtocris.commedchemexpress.com

Comparative Potency Across Somatostatin Receptor Subtypes (sst1, sst2, sst3, sst5)

The selectivity of L-803,087 trifluoroacetate for the sst4 receptor is evident when its binding affinities for other somatostatin receptor subtypes are compared. For cloned human receptors, the Ki values are 199 nM for sst1, 4720 nM for sst2, 1280 nM for sst3, and 3880 nM for sst5. rndsystems.comtocris.combiocrick.com This demonstrates that L-803,087 is over 280-fold more selective for the sst4 receptor compared to the other subtypes. medchemexpress.commedchemexpress.eu

Table 1: Comparative Binding Affinity of this compound for Human Somatostatin Receptor Subtypes

Receptor Subtype Ki (nM)
sst1 199
sst2 4720
sst3 1280
sst4 0.7
sst5 3880

Data sourced from references rndsystems.comtocris.combiocrick.com

Downstream Intracellular Signaling Pathways Mediated by sst4 Receptor Activation

Activation of the sst4 receptor by agonists like L-803,087 initiates a cascade of intracellular signaling events. scbt.com As a G protein-coupled receptor (GPCR), sst4 modulates the activity of various downstream effectors. scbt.commdpi.com

Coupling to G Proteins and Modulation of Second Messenger Systems

The sst4 receptor is known to couple to inhibitory G proteins (Gi/o). nih.govmdpi.com This coupling leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.comnih.gov This mechanism has been observed in various cell types, including stably transfected HEK 293 and CCL39 cells. nih.govnih.govguidetopharmacology.org In some cellular contexts, sst4 activation can also stimulate the MAP kinase pathway. mdpi.comatlasgeneticsoncology.org

Effects on Ion Channel Activity (e.g., K+ and Ca2+ currents)

A significant consequence of sst4 receptor activation is the modulation of ion channel activity, which plays a crucial role in regulating cellular excitability.

Research has shown that activation of sst4 receptors can enhance outward potassium (K+) currents. nih.gov For instance, in rat retinal ganglion cells, the selective sst4 agonist L-803,087 was found to increase outward K+ currents. nih.gov Furthermore, sst4 receptor activation has been linked to the activation of G-protein gated inwardly rectifying potassium (GIRK) channels. mdpi.comnih.govmanchester.ac.uk This leads to membrane hyperpolarization, making the cell less likely to fire an action potential. mdpi.comresearchgate.net

In addition to its effects on potassium channels, sst4 activation also modulates calcium (Ca2+) currents. Studies have demonstrated that sst4 agonists, including L-803,087, can suppress L-type voltage-gated Ca2+ channel currents in retinal ganglion cells. nih.govnih.govnih.gov This inhibition of calcium influx is mediated by both Gβγ subunits and protein kinase C (PKC) signaling pathways. nih.govnih.govresearchgate.net By reducing intracellular calcium levels, sst4 activation can influence a variety of cellular processes, including neurotransmitter release and gene expression. nih.govmdpi.com

Neurobiological Investigations of L 803,087 Trifluoroacetate

Modulation of Hippocampal Neurotransmission and Synaptic Plasticity

The hippocampus is a major locus of action for L-803,087 trifluoroacetate (B77799), where it exerts significant influence over the excitatory synaptic transmission that underpins synaptic plasticity.

Facilitation of AMPA-Mediated Synaptic Responses In Vitro

In vitro studies have demonstrated that L-803,087 trifluoroacetate facilitates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated synaptic responses in the hippocampus. tocris.commedchemexpress.commedchemexpress.cominvivochem.combioscience.co.uk This facilitatory effect points to a mechanism by which the activation of sst4 receptors can enhance the strength of excitatory synapses. The potentiation of AMPA receptor function is a critical component of long-term potentiation (LTP), a cellular correlate of learning and memory.

Impact on Excitatory Neurotransmission in Hippocampal Slices

In hippocampal slices from wild-type mice, L-803,087 has been shown to enhance excitatory neurotransmission. medchemexpress.com This effect is consistent with its role in facilitating AMPA-mediated responses. The stimulation of sst4 receptors by L-803,087 leads to an increase in glutamatergic excitability in the CA1 region of the hippocampus. tocris.com Interestingly, this pro-excitatory effect appears to be dependent on the presence of the sst2 receptor subtype, suggesting a functional interaction between these two receptors in modulating hippocampal synaptic activity. tocris.com

Regulation of Seizure Susceptibility and Epileptogenesis

The modulation of neuronal excitability by this compound has significant implications for seizure susceptibility, with divergent effects observed in different rodent models of epilepsy.

Influence on Kainate-Induced Seizures In Vivo

In mouse models, the administration of L-803,087 has been found to increase the severity of seizures induced by kainic acid, a potent neuroexcitant. tocris.commedchemexpress.commedchemexpress.cominvivochem.combioscience.co.uk Specifically, intrahippocampal injection of L-803,087 has been reported to double seizure activity in wild-type mice. medchemexpress.com This pro-convulsant effect in the kainate model in mice aligns with the compound's observed enhancement of excitatory neurotransmission in the hippocampus.

Conversely, in a rat model of focal pilocarpine-induced seizures, intrahippocampal administration of L-803,087 demonstrated a protective, anticonvulsive effect. nih.gov This species-specific difference in the response to L-803,087 in seizure models highlights the complex role of the sst4 receptor in regulating network excitability.

Interactions with Other Somatostatin (B550006) Receptor Subtypes (e.g., sst2) in Seizure Modulation

The influence of L-803,087 on seizure activity is not solely a consequence of sst4 receptor activation but also involves a functional interplay with the sst2 receptor subtype. In mice, the pro-convulsant effect of L-803,087 in the kainate seizure model was blocked by the sst2 receptor agonist, octreotide. medchemexpress.com Furthermore, in hippocampal slices from mice lacking the sst2 receptor, L-803,087 was ineffective in modulating synaptic responses. tocris.com These findings strongly suggest that the excitatory effects mediated by sst4 receptor stimulation in the mouse hippocampus are dependent on the presence and function of sst2 receptors, indicating a functional coupling between these two receptor subtypes. tocris.com In rats, the anticonvulsive actions of L-803,087 were reversed by a selective sst2 receptor antagonist, further underscoring the critical role of sst2 receptors in mediating the effects of sst4 activation on seizure modulation. nih.gov

Cognitive Function and Memory Processes

Emerging research indicates that this compound plays a significant role in cognitive functions, particularly in the domain of memory. Studies have revealed a nuanced effect, whereby the compound can impair certain types of memory while enhancing others, suggesting a role in the selection of memory strategies.

Intrahippocampal injections of L-803,087 have been shown to impair the acquisition and retention of hippocampus-dependent spatial memory in a dose-dependent manner. nih.govresearchgate.netnih.gov This form of memory relies on creating and navigating a cognitive map of the environment. However, the same studies revealed that L-803,087 dose-dependently enhanced cue-based memory, which is dependent on the striatum. nih.govresearchgate.netnih.gov This suggests that activation of hippocampal sst4 receptors by L-803,087 can induce a switch from a hippocampus-based spatial memory strategy to a striatum-based response strategy. nih.govresearchgate.netnih.gov This modulation of memory systems is also thought to involve an interaction between sst4 and sst2 receptors. nih.gov

Differential Effects on Hippocampus-Dependent Place Memory

Intrahippocampal administration of the sst₄ receptor agonist L-803,087 has been shown to significantly impair the formation of hippocampus-dependent place memory in a dose-dependent manner. nih.govresearchgate.net In studies using a water-maze task, mice treated with L-803,087 demonstrated a reduced ability to learn and remember the location of a hidden platform based on distal environmental cues. nih.govresearchgate.net This finding suggests that activation of hippocampal sst₄ receptors interferes with the neural processes underlying spatial memory consolidation. The impairment of place memory by L-803,087 mirrors the effect observed with the native neuropeptide somatostatin (SS14). nih.govresearchgate.net However, agonists for other somatostatin receptor subtypes (sst₁, sst₂, and sst₃) did not produce similar deficits in place memory, highlighting the specific involvement of the sst₄ receptor in this cognitive function. nih.govresearchgate.net

Enhancement of Striatum-Dependent Cue Memory

In contrast to its detrimental effect on place memory, L-803,087 has been found to dose-dependently enhance striatum-dependent cue-based memory formation. nih.govresearchgate.net When the water-maze task was modified so that the escape platform was visibly marked with a proximal cue, mice that received intrahippocampal injections of L-803,087 showed improved performance in locating the platform. nih.govresearchgate.net This enhancement of cue-dependent memory was further corroborated in a separate striatal-dependent task, the bar-pressing task, where L-803,087 improved the memory of the instrumental response. nih.govresearchgate.net This effect was specific to the sst₄ agonist, as somatostatin itself did not show a similar enhancement of cue memory. nih.govresearchgate.net

Implications for Memory Strategy Selection

The opposing effects of L-803,087 on hippocampus-dependent and striatum-dependent memory systems suggest that hippocampal sst₄ receptors play a crucial role in the selection of memory strategies. nih.govresearchgate.net The activation of these receptors appears to promote a shift from a hippocampus-based, flexible, and relational memory strategy to a more rigid, stimulus-response strategy mediated by the dorsal striatum. nih.govresearchgate.net This modulation of memory strategy selection by the sst₄ receptor highlights a potential mechanism for how the brain prioritizes different types of information for storage and retrieval.

Role in Retinal Neurocircuitry and Non-Image-Forming Vision

Expression and Localization of sst₄ Receptors in Retinal Cell Populations (e.g., M1 ipRGCs, Dopamine (B1211576) Amacrine Cells)

Studies have demonstrated the expression of sst₄ receptors in specific cell populations within the mammalian retina. nih.govnih.gov Notably, sst₄ receptor immunolabeling has been identified in a subset of ganglion cells in the ganglion cell layer (GCL). nih.gov These sst₄-positive cells were confirmed to be ganglion cells as they were not present after optic nerve transection. nih.gov Further investigation has revealed that M1 intrinsically photosensitive retinal ganglion cells (ipRGCs) express sst₄ receptors. nih.gov In contrast, dopamine amacrine cells, another key component of the retinal circuitry, express the sst₂A receptor subtype. nih.gov The differential expression of somatostatin receptor subtypes on these interconnected neurons suggests distinct modulatory roles for somatostatin in the retinal microcircuit.

Direct Modulation of Intrinsically Photosensitive Retinal Ganglion Cells (M1 ipRGCs)

The presence of sst₄ receptors on M1 ipRGCs points to a direct modulatory role for somatostatin and its agonists, like L-803,087, on these photoreceptive neurons. M1 ipRGCs are crucial for non-image-forming visual functions, including the regulation of circadian rhythms and the pupillary light reflex. nih.govnih.govarvojournals.orgnih.gov Research indicates that somatostatin can inhibit the intrinsic light response of M1 ipRGCs. nih.gov This suggests that activation of sst₄ receptors on these cells can directly influence the signaling pathway that communicates ambient light levels to the brain for these non-visual functions.

Effects on Retinal Light Responses and Their Contribution to Circadian Regulation and Pupillary Reflexes

The influence of this compound on retinal function, particularly concerning light responses and their role in circadian rhythms and pupillary reflexes, is an area of specialized investigation. Research has focused on the expression and activity of somatostatin receptors, including the sst₄ subtype targeted by L-803,087, within the intricate neural circuitry of the retina.

A key study has demonstrated that somatostatin receptor subtype 4 (sst₄) plays a role in modulating L-type calcium channel currents in retinal ganglion cells (RGCs), the output neurons of the retina that transmit visual information to the brain. nih.gov In experiments using isolated rat RGCs, the application of a selective sst₄ agonist, referred to as L-803, reduced the L-type calcium current (Ica) by 41.2%. nih.gov This modulation of calcium influx, a critical component of neuronal signaling, suggests a potential mechanism by which L-803,087 could influence the processing of light-evoked signals within the retina. nih.gov The study further elucidated that this effect is mediated through Gβγ and protein kinase C (PKC) signaling pathways. nih.gov

Regarding the contribution to circadian regulation, while somatostatin signaling is known to be involved in the central circadian clock located in the suprachiasmatic nucleus (SCN), there is limited direct evidence linking the sst₄ receptor in the retina specifically to the intrinsic circadian rhythms of the eye itself. The retina contains its own clockwork, and while somatostatin is present, the specific role of sst₄ activation by agonists like L-803,087 in modulating this local timekeeping is not yet fully understood.

Similarly, the pupillary light reflex, which is driven by signals from intrinsically photosensitive retinal ganglion cells (ipRGCs) to the brainstem, is a fundamental light response. wikipedia.orgbionity.com However, specific studies investigating the effect of this compound on the pupillary light reflex are not readily found in the reviewed scientific literature. In one study investigating the neuroprotective effects of various somatostatin receptor ligands in an in vivo model of retinal excitotoxicity, sst₄ selective ligands were found to have no effect. nih.gov

Impact on Alcohol-Related Behaviors

Research has implicated the somatostatin system in the neurobiological underpinnings of alcohol-related behaviors, with a particular focus on the central nucleus of the amygdala (CeA), a brain region critical for emotional regulation and alcohol consumption. nih.govnih.gov Studies have explored the role of the sst₄ receptor in this context, utilizing L-803,087 as a selective agonist.

A significant finding comes from a study examining the effects of direct microinjection of L-803,087 into the CeA of mice on binge-like ethanol (B145695) intake. nih.gov In this research, the administration of L-803,087 was found to significantly reduce the total intake of ethanol in a two-hour "Drinking in the Dark" test. nih.gov This effect was specific to the sst₄ receptor, as a selective agonist for the sst₂ receptor did not produce the same reduction in ethanol consumption. nih.gov

The study's results indicate that activating sst₄ receptors within the CeA can modulate the neural circuits that drive excessive, binge-like patterns of alcohol consumption. nih.gov The authors of the study suggest that the regulation of binge-like ethanol intake by the CeA somatostatin system may be mediated by its influence on anxiety and stress-related signaling mechanisms rather than directly on the brain's reward pathways. nih.gov This is supported by the observation that binge-like ethanol drinking has been shown to decrease the expression of somatostatin in the CeA. nih.govnih.gov

The table below presents the data from the study on the effect of intra-CeA microinjection of L-803,087 on ethanol intake and the resulting blood ethanol concentration (BEC).

Treatment GroupMean Ethanol Intake (g/kg)% Reduction in Ethanol Intake vs. VehicleMean Blood Ethanol Concentration (mg/dL)% Reduction in BEC vs. Vehicle
Vehicle~1.8N/A123.8 ± 12.6N/A
L-803,087~1.2~33%62.54 ± 15.14~49.5%

These findings highlight the potential of targeting the sst₄ receptor with compounds like L-803,087 as a therapeutic strategy for conditions related to excessive alcohol consumption. The modulation of ethanol intake appears to be independent of sex, as the observed effects were not sex-dependent. nih.govnih.gov

Advanced Research Methodologies and Applications of L 803,087 Trifluoroacetate

Behavioral Assays in Animal Models

L-803,087 trifluoroacetate (B77799) has been instrumental in clarifying the behavioral functions of the sst4 receptor through various animal model paradigms.

In the context of learning and memory, the Morris water-maze task has been utilized. researchgate.net In this task, which can assess both hippocampus-dependent spatial memory and striatum-dependent cue-based memory, intrahippocampal injection of L-803,087 was found to impair the formation of place memory in a dose-dependent manner. researchgate.net Interestingly, the same agonist dose-dependently enhanced the formation of cue-based memory. researchgate.net This suggests that hippocampal sst4 receptors are involved in selecting memory strategies, potentially by shifting from hippocampus-based spatial strategies to striatum-based response strategies. researchgate.net

In seizure models, the effects of L-803,087 appear to be species- and model-dependent. In rats, intrahippocampal administration of L-803,087 (100 nM) was shown to protect against pilocarpine-induced seizures. ebi.ac.uk Conversely, in mice, a higher dose of L-803,087 (5 nmol) was found to increase kainate-induced seizures, effectively doubling seizure activity on average. ebi.ac.ukmedchemexpress.com

Regarding alcohol consumption, studies have investigated the role of the sst4 receptor in the central nucleus of the amygdala (CeA), a brain region critical for alcohol-related behaviors. nih.gov Intra-CeA microinjection of L-803,087 was found to significantly reduce binge-like ethanol (B145695) intake in rodents. nih.gov This effect was specific to the sst4 receptor agonist, as an sst2 receptor agonist administered in the same manner had no significant effect on ethanol consumption. nih.gov

Table 2: Summary of Behavioral Effects of L-803,087 in Animal Models

Animal ModelBehavioral AssayKey FindingsReference(s)
MiceWater-Maze TaskImpaired place memory formation; Enhanced cue-based memory formation. researchgate.net
RatsPilocarpine-Induced SeizuresProtected against seizures when administered intrahippocampally. ebi.ac.uk
MiceKainate-Induced SeizuresIncreased seizure activity. ebi.ac.uk, medchemexpress.com
RodentsDrinking in the Dark (DID) ParadigmReduced binge-like ethanol intake when administered into the central nucleus of the amygdala. nih.gov

L-803,087 Trifluoroacetate as a Pharmacological Tool for sst4 Receptor Research

The utility of this compound as a research tool stems directly from its high potency and selectivity for the sst4 receptor. medchemexpress.commedchemexpress.com Radioligand binding assays have quantified this selectivity, showing that L-803,087 binds to the cloned human sst4 receptor with a high affinity (Ki = 0.7 nM). rndsystems.commedchemexpress.comtocris.com In contrast, its affinity for other somatostatin (B550006) receptor subtypes is significantly lower, with Ki values of 199 nM for sst1, 4720 nM for sst2, 1280 nM for sst3, and 3880 nM for sst5. rndsystems.comtocris.com This represents a greater than 280-fold selectivity for the sst4 receptor over the other subtypes. medchemexpress.commedchemexpress.com

This high degree of selectivity allows researchers to isolate and probe the specific functions of the sst4 receptor system, both in vitro and in vivo, with confidence that the observed effects are not confounded by the activation of other somatostatin receptors. nih.gov For example, by comparing the effects of L-803,087 with broad-spectrum somatostatin agonists or agonists for other receptor subtypes, scientists can dissect the unique contribution of sst4 activation to complex physiological processes like neurotransmission, memory, and seizure susceptibility. ebi.ac.ukresearchgate.net Its use in sst4 knockout mice, where it fails to produce effects, further validates that its actions are mediated through the sst4 receptor. nih.gov

Methodological Considerations for Selective Agonist Administration in Preclinical Studies

When using a highly selective agonist like L-803,087 in preclinical research, several methodological factors must be carefully considered to ensure the validity and reproducibility of the findings.

First, the route of administration and the ability of the compound to reach the target tissue are critical. While systemic administration can be used, direct microinjection into specific brain nuclei (e.g., hippocampus, amygdala) is often employed to study the effects on localized neural circuits. ebi.ac.ukresearchgate.netnih.gov The vehicle solution for the agonist must also be chosen carefully and tested in control groups to ensure it has no independent effects.

Second, despite high selectivity at therapeutic concentrations, the potential for off-target effects at higher doses must be acknowledged. The significant difference in binding affinities (Ki values) between the sst4 and other sst receptors provides a wide therapeutic window, but researchers must still perform dose-response studies to use the lowest effective concentration. rndsystems.comtocris.com

Furthermore, the specific experimental preparation can influence the outcome. As noted in one study, L-803,087 did not produce the expected antiseizure effect in a mouse hippocampal slice model, even though the native ligand did, highlighting that factors within the tissue preparation can sometimes affect the activity of a synthetic ligand. nih.gov

Finally, the use of appropriate controls is paramount. This includes not only vehicle-treated animals but also, ideally, studies in knockout animals lacking the target receptor (e.g., sst4-/- mice) to definitively confirm that the agonist's effects are mediated on-target. nih.gov Comparing the effects of the selective agonist to a non-selective agonist can also help elucidate the specific role of the targeted receptor. researchgate.net

Synthetic Chemistry and Development of Somatostatin Sst4 Receptor Agonists

Academic Synthetic Approaches for L-803,087 Trifluoroacetate (B77799)

The discovery of L-803,087 was a result of pioneering work in combinatorial chemistry rather than traditional academic synthesis. This high-throughput screening approach allowed for the rapid identification of subtype-selective agonists for the somatostatin (B550006) receptors from large chemical libraries. ebi.ac.uk L-803,087 was identified from such libraries, which were constructed based on molecular modeling of known peptide agonists. ebi.ac.uk

The general strategy involved creating a diverse collection of chemical compounds and then screening them for binding affinity and functional activity at the five cloned human somatostatin receptor subtypes (sst1-sst5). ebi.ac.ukacs.org This method proved highly effective, leading to the identification of non-peptide molecules like L-803,087 with high potency and selectivity for the sst4 receptor. medchemexpress.com Specifically, L-803,087 emerged from these efforts as a potent agonist with a binding affinity (Ki) of 0.7 nM for the human sst4 receptor. medchemexpress.com While the precise, step-by-step academic synthesis is not detailed in the literature, its origin in combinatorial chemistry represents a significant methodological advancement in drug discovery.

Structure-Activity Relationship (SAR) Studies for Selective sst4 Agonism

The development of selective sst4 agonists like L-803,087 has been heavily influenced by structure-activity relationship (SAR) studies. The primary goal of these studies was to create non-peptide molecules that could mimic the essential pharmacophore of the native somatostatin peptide (SRIF-14). nih.govnih.gov Research has shown that the Trp8 and Lys9 residues of the β-turn in SRIF-14 are crucial for receptor activation. nih.gov

Utilizing the compound NNC 26-9100 as a structural lead, researchers synthesized and evaluated a variety of non-peptide derivatives. nih.gov A key strategy involved using a novel thiourea (B124793) scaffold to attach three key fragments:

A heteroaromatic nucleus to mimic the Trp8 residue. nih.govnih.gov

A non-heteroaromatic nucleus to mimic the Phe7 residue. nih.gov

A primary amine or other basic group to mimic the Lys9 residue. nih.govnih.gov

This approach led to the discovery of several thiourea and urea (B33335) derivatives with high affinity and selectivity for the sst4 receptor. nih.govacs.org For instance, NNC 26-9100 itself showed a Ki of 6 nM at the sst4 receptor and over 100-fold selectivity against the sst2 receptor. rndsystems.com It was also confirmed to be a full agonist at the sst4 receptor. acs.org

L-803,087 is a potent and highly selective sst4 receptor agonist. medchemexpress.com Its selectivity is demonstrated by its significantly lower affinity for other somatostatin receptor subtypes. medchemexpress.com

Table 1: Binding Affinities (Ki, nM) of L-803,087 and NNC 26-9100 for Human Somatostatin Receptors

Compoundsst1sst2sst3sst4sst5
L-803,087 199472012800.73880
NNC 26-9100 >1000621>10006>1000
Data sourced from multiple references. medchemexpress.comrndsystems.com

Further SAR studies explored other scaffolds, such as the 3,4,5-trisubstituted-1,2,4-triazole system. researchgate.net These studies systematically varied the substituents mimicking the key somatostatin amino acids to optimize affinity and selectivity for the sst4 receptor, leading to compounds with low nanomolar binding affinity and high selectivity over other subtypes. nih.govresearchgate.net

Broader Academic Implications and Future Research Directions

Somatostatin (B550006) sst4 Receptor as a Research Target in Neurological and Neurodevelopmental Disorders

The selectivity of L-803,087 for the sst4 receptor has solidified this receptor as a promising target in the study and potential treatment of various neurological and neurodevelopmental disorders. The somatostatin receptor family, comprising five subtypes (sst1-5), is widely distributed in the central nervous system and is involved in regulating neurotransmission. L-803,087 has been utilized as a key research tool to parse the specific functions of the sst4 subtype.

Research using selective sst4 agonists like L-803,087 has demonstrated their effectiveness in preclinical models of neurological conditions such as Alzheimer's disease and epilepsy. nih.gov For instance, studies have shown that L-803,087 can facilitate AMPA-mediated synaptic responses in the hippocampus and influence seizure susceptibility in mice, highlighting the sst4 receptor's role in modulating hippocampal excitatory neurotransmission. rndsystems.commedchemexpress.com This is particularly significant as the hippocampus is a brain region crucial for memory and is heavily affected in neurodegenerative diseases.

Furthermore, recent studies have implicated the sst4 receptor in the body's response to stress, a factor known to contribute to mental illnesses and depressive behaviors. nih.gov The expression of the sst4 receptor fluctuates in response to both acute and chronic stress, suggesting it could be a potential biomarker and therapeutic target for stress-related psychiatric disorders. nih.gov The sst4 receptor has also emerged as a promising, non-opioid target for treating persistent and neuropathic pain, with agonists showing analgesic effects in animal models. nih.govbiorxiv.org

Potential for Modulating Neurotransmitter Systems (e.g., dopamine) and Associated Neural Circuits

The investigation of L-803,087 provides critical insights into the modulation of neurotransmitter systems and their associated neural circuits. While direct modulation of the dopamine (B1211576) system by L-803,087 is an area requiring more focused research, its established effects on other neurotransmitter pathways are profound. As a neuromodulating agent, L-803,087 is part of a class of compounds that can influence neurotransmission. google.comgoogle.com

The primary documented effect of L-803,087 is on the glutamate (B1630785) system, the main excitatory neurotransmitter system in the brain. Specifically, it facilitates AMPA receptor-mediated synaptic responses. rndsystems.commedchemexpress.combioscience.co.uk This action demonstrates that activating the sst4 receptor can enhance excitatory signaling in specific brain circuits, such as those in the hippocampus. rndsystems.commedchemexpress.com This finding has significant implications, as imbalances in glutamatergic neurotransmission are central to numerous neurological and psychiatric conditions.

The somatostatin system is known to have widespread effects, inhibiting the release of various hormones and secretory proteins through its family of G protein-coupled receptors. genecards.org The ability of a selective sst4 agonist like L-803,087 to fine-tune excitatory pathways underscores the therapeutic potential of targeting this receptor to restore balance in neural circuits disrupted in disease states. Future research will likely explore the downstream effects of sst4 activation on other neurotransmitter systems, including dopamine, to build a more complete picture of its neuromodulatory role.

Future Directions in G Protein-Coupled Receptor Pharmacology and Drug Discovery Research

The discovery and characterization of L-803,087 Trifluoroacetate (B77799) represent a significant advance in G protein-coupled receptor (GPCR) pharmacology and hold valuable lessons for future drug discovery. GPCRs are one of the largest families of cell surface receptors and are the targets of a large percentage of modern medicines. nih.gov The development of subtype-selective agonists like L-803,087 is a major goal in the field, as it allows for targeted therapeutic effects while minimizing off-target side effects.

L-803,087 was identified through the innovative use of combinatorial chemistry, a technique that allows for the rapid synthesis and screening of a large number of different but related compounds. biocrick.com This approach, guided by molecular modeling of known peptide agonists, proved highly successful in identifying a non-peptide small molecule with high affinity and selectivity for the sst4 receptor. biocrick.com This success story serves as a blueprint for discovering selective ligands for other GPCR subtypes that have been challenging to target with traditional methods.

The sst4 receptor itself is a classic example of a GPCR whose activity is mediated by G proteins that inhibit adenylyl cyclase. genecards.org However, it is also coupled to the activation of the MAP kinase cascade, demonstrating the complexity of GPCR signaling. genecards.org The use of selective tools like L-803,087 allows researchers to dissect these specific signaling pathways, enhancing our fundamental understanding of GPCR biology. Future research will likely focus on developing orally available sst4 agonists, as the poor oral bioavailability of compounds like L-803,087 has limited their progression into clinical development. nih.gov The ongoing exploration of the sst4 receptor and the development of new chemical entities targeting it will continue to drive innovation in pharmacology and drug discovery.

Research Data Tables

Table 1: Binding Affinity (Ki) of L-803,087 Trifluoroacetate for Human Somatostatin (sst) Receptor Subtypes

This table illustrates the high selectivity of this compound for the sst4 receptor compared to other human somatostatin receptor subtypes. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors; a lower value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Selectivity vs. sst4
sst1199284-fold lower affinity
sst247206743-fold lower affinity
sst312801829-fold lower affinity
sst40.7-
sst538805543-fold lower affinity

Data sourced from multiple references. rndsystems.commedchemexpress.com

Q & A

Q. How should researchers validate target engagement in vivo after systemic administration of this compound?

  • Methodological Answer: Perform receptor autoradiography on spinal cord sections using ¹²⁵I-CYN-154806 (sst₄ antagonist). Compare binding density in treated vs. untreated animals. Complement with immunohistochemistry for sst₄ colocalization with neuronal markers (e.g., NeuN) .

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